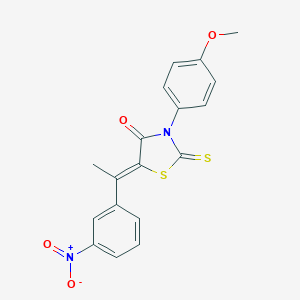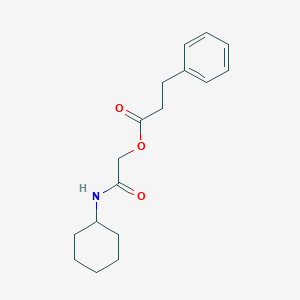
N-{2-bromo-4-nitrophenyl}-3-(4-propoxyphenyl)acrylamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N-{2-bromo-4-nitrophenyl}-3-(4-propoxyphenyl)acrylamide, also known as BNPPA, is a chemical compound that has gained significant attention in scientific research due to its potential applications in various fields.
作用机制
The mechanism of action of N-{2-bromo-4-nitrophenyl}-3-(4-propoxyphenyl)acrylamide involves the inhibition of the enzyme cyclooxygenase-2 (COX-2), which is involved in the production of prostaglandins. Prostaglandins are lipid compounds that play a role in various physiological processes, including inflammation and pain. By inhibiting COX-2, N-{2-bromo-4-nitrophenyl}-3-(4-propoxyphenyl)acrylamide reduces the production of prostaglandins, leading to its anti-inflammatory and analgesic effects.
Biochemical and Physiological Effects:
N-{2-bromo-4-nitrophenyl}-3-(4-propoxyphenyl)acrylamide has been shown to exhibit anti-inflammatory and analgesic effects in various animal models. It has also been shown to inhibit the growth of cancer cells in vitro and in vivo. Additionally, N-{2-bromo-4-nitrophenyl}-3-(4-propoxyphenyl)acrylamide has been shown to exhibit anti-bacterial properties against various bacterial strains.
实验室实验的优点和局限性
One of the advantages of using N-{2-bromo-4-nitrophenyl}-3-(4-propoxyphenyl)acrylamide in lab experiments is its ability to inhibit COX-2 selectively, without affecting the activity of the related enzyme COX-1. This selectivity reduces the risk of unwanted side effects, such as gastrointestinal ulcers and bleeding, which are commonly associated with non-selective COX inhibitors. However, one of the limitations of using N-{2-bromo-4-nitrophenyl}-3-(4-propoxyphenyl)acrylamide in lab experiments is its low solubility in water, which can affect its bioavailability and limit its use in certain experimental settings.
未来方向
There are several potential future directions for the use of N-{2-bromo-4-nitrophenyl}-3-(4-propoxyphenyl)acrylamide in scientific research. One potential direction is the development of N-{2-bromo-4-nitrophenyl}-3-(4-propoxyphenyl)acrylamide-based fluorescent probes for detecting hydrogen peroxide in vivo. Another potential direction is the use of N-{2-bromo-4-nitrophenyl}-3-(4-propoxyphenyl)acrylamide as a scaffold for the development of novel anti-inflammatory and anti-cancer drugs. Additionally, the development of more water-soluble derivatives of N-{2-bromo-4-nitrophenyl}-3-(4-propoxyphenyl)acrylamide could expand its potential applications in various experimental settings.
合成方法
The synthesis of N-{2-bromo-4-nitrophenyl}-3-(4-propoxyphenyl)acrylamide involves the reaction of 2-bromo-4-nitroaniline with 4-propoxybenzaldehyde in the presence of acetic acid and sodium acetate. The resulting product is then subjected to a reaction with acryloyl chloride to obtain N-{2-bromo-4-nitrophenyl}-3-(4-propoxyphenyl)acrylamide.
科学研究应用
N-{2-bromo-4-nitrophenyl}-3-(4-propoxyphenyl)acrylamide has been extensively studied for its potential applications in various fields of scientific research. It has been shown to exhibit anti-inflammatory, anti-cancer, and anti-bacterial properties. N-{2-bromo-4-nitrophenyl}-3-(4-propoxyphenyl)acrylamide has also been studied for its potential use as a fluorescent probe for detecting hydrogen peroxide, which is a reactive oxygen species involved in various physiological processes.
属性
分子式 |
C18H17BrN2O4 |
|---|---|
分子量 |
405.2 g/mol |
IUPAC 名称 |
(E)-N-(2-bromo-4-nitrophenyl)-3-(4-propoxyphenyl)prop-2-enamide |
InChI |
InChI=1S/C18H17BrN2O4/c1-2-11-25-15-7-3-13(4-8-15)5-10-18(22)20-17-9-6-14(21(23)24)12-16(17)19/h3-10,12H,2,11H2,1H3,(H,20,22)/b10-5+ |
InChI 键 |
OWRVPIGRDXKJFC-BJMVGYQFSA-N |
手性 SMILES |
CCCOC1=CC=C(C=C1)/C=C/C(=O)NC2=C(C=C(C=C2)[N+](=O)[O-])Br |
SMILES |
CCCOC1=CC=C(C=C1)C=CC(=O)NC2=C(C=C(C=C2)[N+](=O)[O-])Br |
规范 SMILES |
CCCOC1=CC=C(C=C1)C=CC(=O)NC2=C(C=C(C=C2)[N+](=O)[O-])Br |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



methanone](/img/structure/B241437.png)
![Methyl 4,7,7-trimethyl-3-[(trichloroacetyl)oxy]bicyclo[2.2.1]heptane-1-carboxylate](/img/structure/B241438.png)
![5-[(4-Ethoxyphenyl)amino]-2-[(2-fluorophenoxy)methyl]-1,3-oxazole-4-carbonitrile](/img/structure/B241443.png)
![N-[4-(4-bromophenyl)-3-[(E)-but-2-enyl]-1,3-thiazol-2-ylidene]thiophene-2-sulfonamide](/img/structure/B241444.png)
![2-methoxy-N-[2-(4-morpholinyl)ethyl]-5-(4-morpholinylsulfonyl)benzamide](/img/structure/B241447.png)
![N-[(2-chlorophenyl)-(3-methylbutanoylamino)methyl]-3-methylbutanamide](/img/structure/B241449.png)
![8,8-dimethyl-2-methylsulfanyl-5-(2-nitrophenyl)-5,7,9,10-tetrahydro-1H-pyrimido[4,5-b]quinoline-4,6-dione](/img/structure/B241454.png)


![8,8-dimethyl-2-methylsulfanyl-5-(3-nitrophenyl)-5,7,9,10-tetrahydro-1H-pyrimido[4,5-b]quinoline-4,6-dione](/img/structure/B241459.png)

![3-hydroxy-1-[3-(1H-imidazol-1-yl)propyl]-4-(3-methoxybenzoyl)-5-(5-methyl-2-furyl)-1,5-dihydro-2H-pyrrol-2-one](/img/structure/B241466.png)

